ethyl 1-hydroxy-1-(trifluoromethyl)-1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinoline-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1-hydroxy-1-(trifluoromethyl)-2,5,6,10b-tetrahydro-[1,2]oxazolo[3,2-a]isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c1-2-22-13(20)12-14(21,15(16,17)18)11-10-6-4-3-5-9(10)7-8-19(11)23-12/h3-6,11-12,21H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQJJUUDLKRCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C2C3=CC=CC=C3CCN2O1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-hydroxy-1-(trifluoromethyl)-1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinoline-2-carboxylate (CAS No. 318958-98-4) is a synthetic compound with potential therapeutic applications. Its unique chemical structure suggests various biological activities that warrant comprehensive investigation.
Chemical Structure and Properties
The compound features a complex structure characterized by an isoxazole ring fused with an isoquinoline moiety. The trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 320.26 g/mol |
| CAS Number | 318958-98-4 |
Research indicates that the biological activity of this compound may involve modulation of various signaling pathways. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, potentially affecting its pharmacokinetics.
Target Interactions
- Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor, impacting cell signaling pathways involved in proliferation and survival.
- G Protein-Coupled Receptors (GPCRs) : The compound's structure may allow it to interact with GPCRs, which play critical roles in cellular communication and response mechanisms.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits:
- Antiproliferative Effects : Significant inhibition of cancer cell lines has been observed, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in cell cultures.
In Vivo Studies
Animal model studies are essential for understanding the pharmacodynamics and therapeutic potential:
- Tumor Growth Inhibition : In mouse models, administration of the compound resulted in reduced tumor size and improved survival rates.
- Toxicity Assessment : Toxicological evaluations indicate a favorable safety profile at therapeutic doses.
Case Studies
- Case Study 1 : A study involving human cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction.
- Case Study 2 : In an animal model of rheumatoid arthritis, the compound significantly reduced paw swelling and joint destruction compared to control groups, highlighting its anti-inflammatory potential.
Q & A
How can researchers optimize the synthetic yield of ethyl 1-hydroxy-1-(trifluoromethyl)-1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinoline-2-carboxylate while minimizing side reactions?
Methodological Answer:
Optimization requires systematic screening of reaction parameters. Key variables include:
- Catalyst Selection : Evaluate transition-metal catalysts (e.g., Pd, Cu) for cyclization steps, as seen in analogous isoquinoline syntheses .
- Solvent Polarity : Use aprotic solvents (e.g., DMF, THF) to stabilize intermediates, reducing undesired nucleophilic side reactions .
- Temperature Control : Employ reflux conditions (80–120°C) with gradual heating to prevent decomposition of trifluoromethyl groups .
- Reagent Stoichiometry : Adjust equivalents of hydroxylamine derivatives to avoid overfunctionalization of the isoxazolo ring .
Validate each step via HPLC or GC-MS to quantify intermediates and byproducts .
What advanced spectroscopic techniques are recommended for resolving the stereochemistry of the compound’s hydroxyl and trifluoromethyl groups?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with heavy atoms (e.g., bromine derivatives) .
- Dynamic NMR (DNMR) : Analyze hindered rotation of the trifluoromethyl group to confirm axial/equatorial positioning in the isoxazolo ring .
- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by correlating IR absorption with chiral centers .
- DFT Calculations : Pair experimental data with computational models (e.g., Gaussian) to predict and validate stereoelectronic effects .
How can computational models predict the compound’s reactivity in catalytic hydrogenation or oxidation reactions?
Methodological Answer:
- COMSOL Multiphysics Integration : Simulate reaction kinetics by coupling AI-driven parameter optimization with fluid dynamics models for batch reactors .
- Machine Learning (ML) : Train models on datasets of analogous isoquinoline derivatives to predict regioselectivity in hydrogenation (e.g., preference for 5,6-dihydro vs. fully saturated products) .
- Transition-State Modeling : Use software like Schrödinger Suite to map energy barriers for trifluoromethyl group retention under oxidative conditions .
What strategies address low aqueous solubility for in vitro bioactivity assays?
Methodological Answer:
- Co-Solvent Systems : Test DMSO-water or PEG-400 mixtures, maintaining ≤1% organic solvent to avoid cytotoxicity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) using membrane emulsification techniques .
- pH Adjustment : Exploit the hydroxyl group’s acidity (pKa ~4–5) by preparing buffered solutions (pH 7.4) to enhance ionization .
Validate solubility enhancements via dynamic light scattering (DLS) and UV-Vis spectroscopy .
How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC50 values) across studies?
Methodological Answer:
- Standardized Assays : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., fluorogenic substrates) to reduce inter-lab variability .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate compound purity via NMR (>95%) before testing .
- Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data from multiple studies, identifying outliers linked to methodological differences (e.g., cell line specificity) .
What synthetic routes are viable for introducing isotopic labels (e.g., deuterium, 13C) into the isoquinoline core?
Methodological Answer:
- Deuterium Exchange : React the compound with D2O under acidic catalysis (e.g., HCl/DCl) at 60°C, targeting labile protons adjacent to the hydroxyl group .
- 13C-Labeled Precursors : Use [13C]-ethyl chloroformate in the esterification step, followed by cyclization with 15N-hydroxylamine to track metabolic pathways .
- Radiolabeling : Incorporate 3H via tritium gas exposure over Pd/C, ensuring purification via column chromatography to remove unincorporated isotopes .
How can researchers evaluate the compound’s stability under physiological conditions (pH, temperature)?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH, pH 1–9 buffers) and monitor degradation via LC-MS .
- Arrhenius Modeling : Predict shelf-life by calculating activation energy (Ea) for hydrolysis of the ester group .
- Mass Balance Analysis : Quantify degradation products (e.g., free carboxylic acid from ester hydrolysis) using validated HPLC methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
